6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one
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Overview
Description
6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a complex organic compound with a molecular formula of C20H17BrN2O6 . This compound is notable for its unique structure, which includes a bromine atom, a furoyl group, a piperazine ring, and a methoxy group attached to a chromenone core. It has a significant molecular weight of 461.263 Da .
Preparation Methods
The synthesis of 6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactionsThe furoyl group is then attached via acylation reactions, and the piperazine ring is introduced through nucleophilic substitution reactions . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the chromenone core or the attached functional groups .
Scientific Research Applications
6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the furoyl group play crucial roles in binding to these targets, while the piperazine ring and methoxy group modulate the compound’s overall reactivity and stability . The pathways involved often include inhibition or activation of specific enzymes, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar compounds to 6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one include:
3-acetyl-6-bromo-2H-chromen-2-one: This compound shares the chromenone core and bromine atom but lacks the furoyl and piperazine groups.
8-methoxy-2H-chromen-2-one: This compound has the methoxy group and chromenone core but lacks the bromine, furoyl, and piperazine groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds .
Properties
IUPAC Name |
6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O6/c1-27-16-11-13(21)9-12-10-14(20(26)29-17(12)16)18(24)22-4-6-23(7-5-22)19(25)15-3-2-8-28-15/h2-3,8-11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZUCQMDVLKNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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